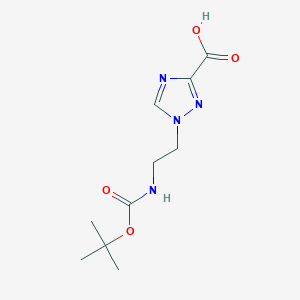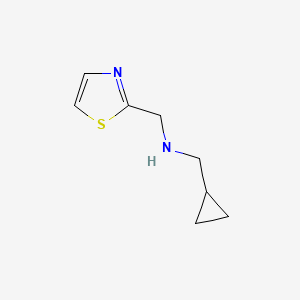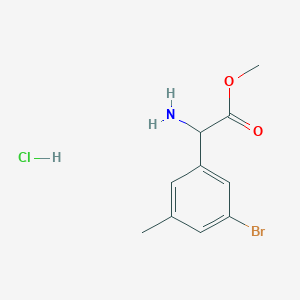
4-(Methylamino)butane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)butane-1,2-diol is an organic compound with the molecular formula C5H13NO2 It is a derivative of butane, featuring both an amino group and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Methylamino)butane-1,2-diol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutan-1,2-diol with methylamine. The reaction typically occurs under mild conditions, with the presence of a base such as sodium hydroxide to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-(methylamino)but-2-en-1,2-diol. This process requires a suitable catalyst, such as palladium on carbon, and is conducted under high pressure and temperature to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methylamino)butane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: The major products include butanone and butanal.
Reduction: The products are typically simpler alcohols and amines.
Substitution: Various substituted amines and alcohols are formed depending on the reagents used.
Applications De Recherche Scientifique
4-(Methylamino)butane-1,2-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-(Methylamino)butane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylamino)butane-1,3-diol: Similar structure but with the hydroxyl groups on different carbon atoms.
4-(Methylamino)pentane-1,2-diol: An extended carbon chain version of the compound.
2-(Methylamino)butane-1,2-diol: The amino group is located on a different carbon atom.
Uniqueness
4-(Methylamino)butane-1,2-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
865604-08-6 |
|---|---|
Formule moléculaire |
C5H13NO2 |
Poids moléculaire |
119.16 g/mol |
Nom IUPAC |
4-(methylamino)butane-1,2-diol |
InChI |
InChI=1S/C5H13NO2/c1-6-3-2-5(8)4-7/h5-8H,2-4H2,1H3 |
Clé InChI |
ZQNSAAQTUHTYCK-UHFFFAOYSA-N |
SMILES canonique |
CNCCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



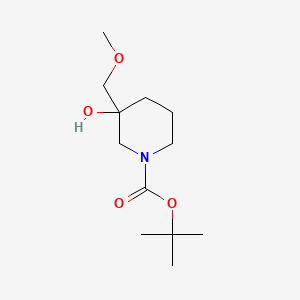
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester](/img/structure/B13515517.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)


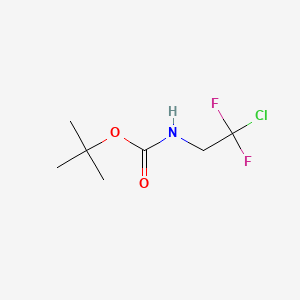
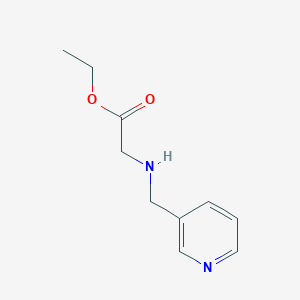
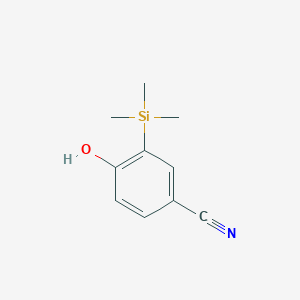
![(2E)-3-{5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enoic acid](/img/structure/B13515554.png)
